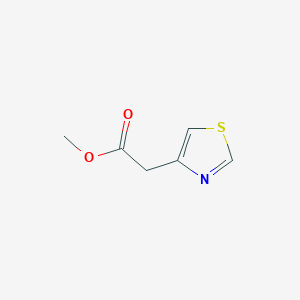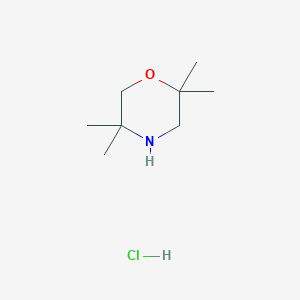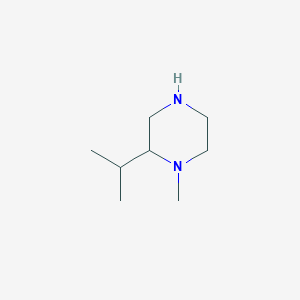
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Overview
Description
2-Chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide, also known as 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 135 °C. The chemical formula of 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide is C9H17ClNO2. It is a member of the amide family and is used in a variety of research applications, including as a reagent in organic synthesis and as a pharmaceutical intermediate.
Scientific Research Applications
Crystallographic Studies and Molecular Conformation
Crystallography and molecular conformation studies provide insights into the structural aspects of chloroacetamide derivatives. Research demonstrates the geometric parameters and conformational behaviors of compounds like 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide, revealing details about intermolecular hydrogen bonding and molecular chains formation. These findings are crucial for understanding how small changes in molecular structure can affect overall molecular geometry and interactions, which is fundamental in drug design and materials science (Gowda et al., 2007) (Gowda et al., 2007).
Synthesis and Biological Evaluation of Bioactive Compounds
The synthesis and evaluation of bioactive compounds are key areas of research for chloroacetamide derivatives. Studies focusing on the anticancer activity of synthesized compounds involving chloroacetamide structures, like the evaluation of 5-methyl-4-phenyl thiazole derivatives, highlight their potential therapeutic applications. These compounds demonstrate selective cytotoxicity against cancer cell lines, indicating their relevance in developing new anticancer agents (Evren et al., 2019).
Environmental Health and Herbicide Metabolism
The metabolism of chloroacetamide herbicides and their effects on environmental health have been investigated, emphasizing the metabolic pathways in human and rat liver microsomes. This research sheds light on the carcinogenic potential of certain herbicides and their metabolic intermediates, contributing to a better understanding of environmental toxicology and safety assessment (Coleman et al., 2000).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies on chloroacetamide derivatives, such as benzothiazolinone acetamide analogs, provide valuable insights into electronic properties, light harvesting efficiency, and non-linear optical activity. This research is essential for applications in dye-sensitized solar cells (DSSCs) and understanding ligand-protein interactions, highlighting the multifaceted applications of these compounds in photovoltaics and biotechnology (Mary et al., 2020).
properties
IUPAC Name |
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-7(2)5-8(3)11(4)9(12)6-10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUMRQSTMKKUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)
![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)



![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)


![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)




